Zoficonazole
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Overview
Description
ZOFICONAZOLE is a triazole antifungal compound used to treat serious fungal infections. It is particularly effective against invasive fungal infections that are commonly seen in immunocompromised patients. The compound works by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes, thereby disrupting cell membrane formation and function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ZOFICONAZOLE involves multiple steps, starting with the preparation of the core triazole structure. The process typically includes:
Formation of the triazole ring: This is achieved through a cyclization reaction involving a suitable precursor.
Introduction of functional groups: Various functional groups are introduced to the triazole ring to enhance its antifungal activity. This may involve halogenation, alkylation, or other substitution reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and potency.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to control reaction conditions precisely. Quality control measures are stringent to ensure consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions: ZOFICONAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different metabolites.
Reduction: Reduction reactions can modify the functional groups on the triazole ring.
Substitution: Halogenation and other substitution reactions are common in the synthesis and modification of this compound.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, methanol, acetonitrile.
Major Products Formed: The major products formed from these reactions include various metabolites and derivatives of this compound, which may have different levels of antifungal activity .
Scientific Research Applications
ZOFICONAZOLE has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study triazole chemistry and its interactions with other molecules.
Biology: Investigated for its effects on fungal cell biology and its potential to disrupt fungal cell membranes.
Medicine: Extensively used in clinical research to develop new antifungal therapies and to understand the pharmacokinetics and pharmacodynamics of triazole antifungals.
Mechanism of Action
ZOFICONAZOLE exerts its antifungal effects by inhibiting the enzyme cytochrome P450-dependent 14-alpha-lanosterol demethylase. This enzyme is crucial for the synthesis of ergosterol, a key component of fungal cell membranes. By blocking this enzyme, this compound disrupts the formation of the cell membrane, leading to cell death. The compound is fungistatic against yeasts and fungicidal against certain molds .
Comparison with Similar Compounds
- Fluconazole
- Itraconazole
- Posaconazole
- Voriconazole
Comparison: ZOFICONAZOLE is unique in its broad-spectrum activity and its ability to treat infections caused by fluconazole-resistant organisms. Compared to other triazoles, this compound has a higher affinity for the target enzyme, making it more effective against certain resistant strains. Additionally, it has a favorable pharmacokinetic profile, allowing for better tissue penetration and sustained antifungal activity .
Properties
CAS No. |
71097-23-9 |
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Molecular Formula |
C20H19Cl3N2O2 |
Molecular Weight |
425.7 g/mol |
IUPAC Name |
1-[2-[3-(4-chlorophenoxy)propoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole |
InChI |
InChI=1S/C20H19Cl3N2O2/c21-15-2-5-17(6-3-15)26-10-1-11-27-20(13-25-9-8-24-14-25)18-7-4-16(22)12-19(18)23/h2-9,12,14,20H,1,10-11,13H2 |
InChI Key |
KHNOGVLYRLJXPL-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1OCCCOC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl |
Canonical SMILES |
C1=CC(=CC=C1OCCCOC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl |
Origin of Product |
United States |
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